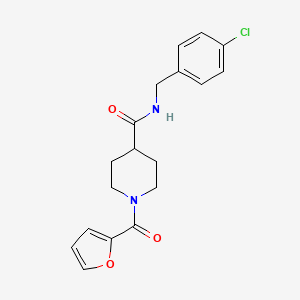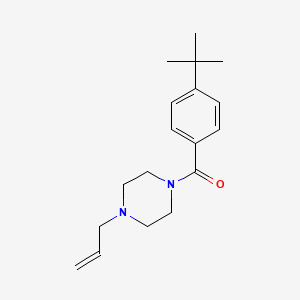![molecular formula C16H24ClN3O4S B5355288 N-[2-(2-chlorophenoxy)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5355288.png)
N-[2-(2-chlorophenoxy)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-chlorophenoxy)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide, also known as DMP 323, is a synthetic compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of piperidinecarboxamide derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-[2-(2-chlorophenoxy)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide involves the inhibition of the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in pain signaling, mood regulation, and anxiety regulation. This compound acts by binding to the serotonin and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters from the synaptic cleft. By inhibiting the reuptake of these neurotransmitters, this compound increases their levels in the synaptic cleft, leading to enhanced neurotransmission.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. Some of these effects include:
1. Analgesic effects: this compound has been found to exhibit analgesic effects in animal models of neuropathic pain. This compound acts by inhibiting the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in pain signaling.
2. Antidepressant effects: this compound has been investigated for its potential antidepressant effects. This compound acts by increasing the levels of serotonin and norepinephrine in the brain, which are neurotransmitters involved in mood regulation.
3. Anxiolytic effects: this compound has been found to exhibit anxiolytic effects in animal models of anxiety. This compound acts by modulating the activity of gamma-aminobutyric acid (GABA), which is a neurotransmitter involved in anxiety regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(2-chlorophenoxy)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: this compound exhibits high potency, which makes it suitable for use in low concentrations.
2. Wide range of effects: this compound exhibits a wide range of biochemical and physiological effects, making it suitable for use in various research applications.
Some of the limitations of this compound include:
1. Limited stability: this compound has limited stability, which makes it difficult to store for long periods.
2. Limited solubility: this compound has limited solubility in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on N-[2-(2-chlorophenoxy)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide. Some of these directions include:
1. Investigation of its potential as a treatment for other neurological disorders: this compound has been investigated for its potential as a treatment for neuropathic pain, depression, and anxiety. Further research is needed to investigate its potential as a treatment for other neurological disorders.
2. Investigation of its potential as a tool for studying neurotransmitter function: this compound can be used as a tool for studying the function of neurotransmitters such as serotonin, norepinephrine, and GABA.
3. Investigation of its potential as a lead compound for drug development: this compound can be used as a lead compound for the development of new drugs with similar structures and biological activities.
Conclusion:
This compound is a synthetic compound that has been extensively researched for its potential therapeutic applications. This compound exhibits a wide range of biochemical and physiological effects and has been investigated for its potential as a treatment for neuropathic pain, depression, and anxiety. Further research is needed to investigate its potential as a treatment for other neurological disorders, as a tool for studying neurotransmitter function, and as a lead compound for drug development.
Métodos De Síntesis
The synthesis of N-[2-(2-chlorophenoxy)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide involves the reaction of 2-chlorophenyl ethanol with N,N-dimethylformamide dimethyl acetal in the presence of a base. This reaction produces the intermediate compound, which is further reacted with piperidine-4-carboxylic acid to obtain the final product.
Aplicaciones Científicas De Investigación
N-[2-(2-chlorophenoxy)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been extensively researched for its potential therapeutic applications. Some of the scientific research applications of this compound include:
1. Treatment of neuropathic pain: this compound has been found to exhibit analgesic effects in animal models of neuropathic pain. This compound acts by inhibiting the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in pain signaling.
2. Treatment of depression: this compound has also been investigated for its potential antidepressant effects. This compound acts by increasing the levels of serotonin and norepinephrine in the brain, which are neurotransmitters involved in mood regulation.
3. Treatment of anxiety: this compound has been found to exhibit anxiolytic effects in animal models of anxiety. This compound acts by modulating the activity of gamma-aminobutyric acid (GABA), which is a neurotransmitter involved in anxiety regulation.
Propiedades
IUPAC Name |
N-[2-(2-chlorophenoxy)ethyl]-1-(dimethylsulfamoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O4S/c1-19(2)25(22,23)20-10-7-13(8-11-20)16(21)18-9-12-24-15-6-4-3-5-14(15)17/h3-6,13H,7-12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCNHEOTAGSFRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NCCOC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-oxo-1-phenyl-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5355209.png)
![4-{2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazino}-4-oxo-2-butenoic acid](/img/structure/B5355221.png)

![5-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5355237.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5355243.png)
![2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-3-pyridinylpropanamide](/img/structure/B5355259.png)

![5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-2-(1-phenylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5355267.png)
![5-{[5-(4-bromophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5355271.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5355274.png)
![1-[(5-isopropyl-1,3-oxazol-4-yl)carbonyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5355279.png)


